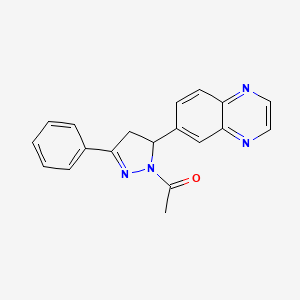![molecular formula C21H14ClNO5 B2358905 N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 883957-91-3](/img/structure/B2358905.png)
N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several distinct functional groups, including a furan ring, a carboxamide group, a chromenone group, and a methoxyphenyl group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of multiple rings suggests that it would have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the carboxamide group, and the chromenone group. Each of these groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water .Scientific Research Applications
Synthesis and Chemical Structure
- The compound has been involved in studies related to the synthesis of novel heterocycles, showcasing its versatility in creating diverse molecular architectures. For instance, it has been utilized in the construction of N-heterocycles, demonstrating the compound's propensity towards nitrogen nucleophiles. This ability to form complex structures underlines its significance in organic synthesis and chemical research (S. K. Ramadan & E. El‐Helw, 2018).
Antimicrobial Activities
- The compound's derivatives have been evaluated for their antimicrobial activities, showing promising results against various strains of bacteria and fungi. This highlights its potential as a starting point for the development of new antimicrobial agents (S. K. Ramadan & E. El‐Helw, 2018).
Molecular Interactions and Structural Analysis
- Research on similar chromene derivatives has contributed to understanding the compound's molecular interactions, such as hydrogen bonding and structural conformations. These studies are crucial for designing molecules with desired properties and functionalities (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Potential Antiallergic and Anti-inflammatory Properties
- Analogues of the compound have been synthesized and evaluated for their antiallergic and anti-inflammatory activities, indicating its potential utility in developing treatments for allergic and inflammatory conditions (V. Georgiev et al., 1987).
Antiprotozoal and Antifungal Applications
- The compound's derivatives have been explored for their antiprotozoal and antifungal activities, offering insights into new therapeutic approaches for infectious diseases caused by protozoa and fungi (M. Ismail et al., 2004).
Safety and Hazards
properties
IUPAC Name |
N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c1-26-14-5-2-4-12(10-14)18-19(24)15-11-13(22)7-8-16(15)28-21(18)23-20(25)17-6-3-9-27-17/h2-11H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQZIRVZIWLTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)
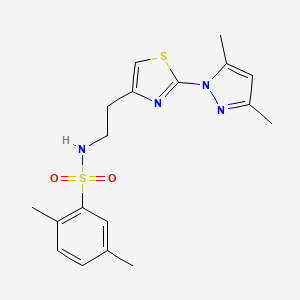

![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
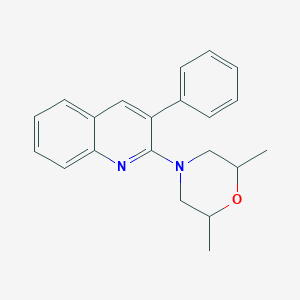
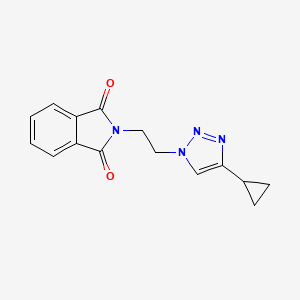
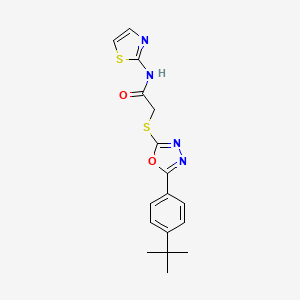
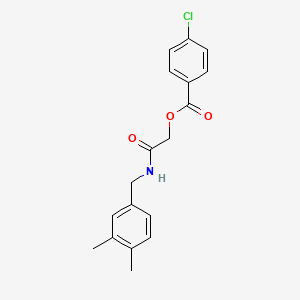
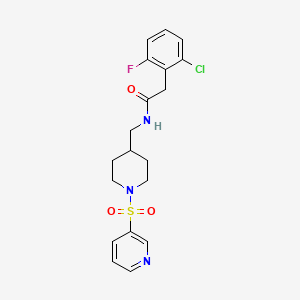

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)
